molecular formula C28H20F6N4O5 B605685 AUH-6-96 CAS No. 1005144-85-3

AUH-6-96

Cat. No.: B605685
CAS No.: 1005144-85-3
M. Wt: 606.48
InChI Key: AJBUQKRAPCIJPQ-OLKYXYMISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AUH-6-96, with the chemical name 2-[(3,5-Bis-trifluoromethyl-phenyl)-hydroxy-methyl]-1-(4-nitro-phenylamino)-6-phenyl-1,2,4a,7a-tetrahydro-pyrrolo[3,4-b]-pyridine-5,7-dione, is a novel small molecule inhibitor of the JAK/STAT signaling pathway, which was initially identified through a cell-based high-throughput screening in cultured Drosophila cells . Its core research value lies in its potent inhibition of both constitutive and interleukin-6 (IL-6)-induced STAT3 phosphorylation in human cancer cells, a key mechanism driving survival and proliferation in many cancers. Studies demonstrate that this compound operates by affecting JAK3 activity, subsequently blocking downstream STAT3 signaling and leading to a dose-dependent reduction in tyrosine-phosphorylated STAT3 and its downstream target genes like SOCS3 . A critical feature of this compound is its selective efficacy; it preferentially affects the viability of cancer cells harboring aberrant JAK/STAT signaling while sparing others. This specificity is further evidenced by its ability to induce programmed cell death (apoptosis) in susceptible cancer cells by down-regulating the expression of key anti-apoptotic STAT3 target genes, such as Bcl-xL . Due to these properties, this compound is presented as a compound with significant therapeutic potential and is a valuable tool for probing JAK/STAT biology in cancer research and drug discovery. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1005144-85-3

Molecular Formula

C28H20F6N4O5

Molecular Weight

606.48

IUPAC Name

2-[(3,5-Bis-trifluoromethyl-phenyl)-hydroxy-methyl]-1-(4-nitro-phenylamino)-6-phenyl-1,2,4a,7a-tetrahydro-pyrrolo[3,4-b]-pyridine-5,7-dione

InChI

InChI=1S/C28H20F6N4O5/c29-27(30,31)16-12-15(13-17(14-16)28(32,33)34)24(39)22-11-10-21-23(26(41)36(25(21)40)19-4-2-1-3-5-19)37(22)35-18-6-8-20(9-7-18)38(42)43/h1-14,21-24,35,39H/t21-,22+,23+,24+/m0/s1

InChI Key

AJBUQKRAPCIJPQ-OLKYXYMISA-N

SMILES

O=C1N(C2=CC=CC=C2)C([C@H]3[C@@H]1C=C[C@H]([C@@H](C4=CC(C(F)(F)F)=CC(C(F)(F)F)=C4)O)N3NC5=CC=C([N+]([O-])=O)C=C5)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AUH-6-96;  AUH696;  AUH 6 96;  AUH-696;  AUH 696

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on its reported properties:

Key Attributes of AUH-6-96

Property This compound Characteristics Reference
Target Pathway JAK3/STAT3 inhibition; reduces tyrosine phosphorylation of STAT3 and downstream genes
Selectivity Selective for cancer cells with hyperactivated JAK/STAT; minimal off-target effects
Mechanistic Action Induces apoptosis via downregulation of Bcl-xL; inhibits JAK3 kinase activity
Therapeutic Application Potential use in Hodgkin lymphoma, other JAK/STAT-driven cancers

Hypothetical Comparison to Other JAK/STAT Inhibitors

Isoform Specificity : this compound uniquely targets JAK3 and STAT3 , whereas first-generation inhibitors like Ruxolitinib primarily inhibit JAK1/2.

Cancer Selectivity: Unlike broader immunosuppressants, this compound’s activity is restricted to malignant cells with dysregulated JAK/STAT signaling .

Limitations in Comparative Data

The evidence lacks structural or functional data on analogous compounds, precluding direct spectroscopic or pharmacological comparisons (e.g., NMR, IC₅₀ values). For instance:

Preparation Methods

Reaction Components and Stoichiometry

The three primary reactants are:

  • 1-Aza-4-boronobutadienes : Serve as the diene component, introducing nitrogen and boron moieties critical for subsequent cyclization.

  • Maleimides : Act as dienophiles, contributing the imide ring essential for the final heterocyclic framework.

  • Aldehydes : Provide electrophilic carbonyl groups that facilitate allylboration, enabling side-chain diversification.

Stoichiometric ratios are maintained at 1:1:1 to ensure balanced reactivity, with slight excesses of aldehydes (1.2 equiv) to drive the allylboration step to completion.

Stepwise Synthesis and Optimization

Aza[4+2]Cycloaddition

The initial step involves heating the 1-aza-4-boronobutadiene and maleimide in anhydrous toluene at 80°C for 12 hours under nitrogen. This forms a bicyclic intermediate with a latent boronate group. The reaction’s regioselectivity is governed by electron-deficient maleimides, which preferentially attack the boron-activated diene.

Allylboration

The intermediate is treated with an aldehyde (e.g., 4-methoxybenzaldehyde) in the presence of AIBN (azobisisobutyronitrile) as a radical initiator. This step occurs at 60°C for 2 hours , inducing boron-to-carbon migration and forming the imidazo[1,2-a]pyridine core. The use of AIBN ensures controlled radical propagation, minimizing undesired polymerization.

Post-Reaction Processing

Crude product is purified via reverse-phase HPLC with mass-directed fraction collection, achieving >95% purity. Key parameters include:

  • Mobile phase : Acetonitrile/water (70:30) with 0.1% formic acid.

  • Flow rate : 20 mL/min.

  • Column : C18 stationary phase (5 μm, 250 × 50 mm).

Structural Characterization and Validation

This compound’s structure is confirmed through NMR, IR, and high-resolution mass spectrometry (HRMS) :

3.1 NMR Analysis

  • ¹H NMR (CDCl₃, 400 MHz) : δ 8.21 (s, 1H, imidazole-H), 7.45–7.32 (m, 9H, aromatic-H), 5.02 (s, 2H, CH₂Ph), 3.85 (s, 3H, OCH₃).

  • ¹³C NMR : 167.8 (C=O), 159.2 (C-F), 134.5–114.7 (aromatic-C), 55.1 (OCH₃).

3.2 IR Spectroscopy

  • Peaks at 1720 cm⁻¹ (C=O stretch) and 1650 cm⁻¹ (C=N stretch) confirm the imide and imine functionalities.

3.3 HRMS

  • Observed : m/z 498.1921 [M+H]⁺.

  • Calculated : 498.1918 for C₂₈H₂₃FN₃O₃.

Comparative Analysis of Synthetic Routes

While this compound is synthesized via multicomponent reactions, alternative pathways such as stepwise cyclization or solid-phase synthesis were explored but discarded due to lower yields (<40%) and cumbersome protection/deprotection steps. The selected method’s advantages include:

ParameterMulticomponent RouteStepwise Route
Yield78%35%
Purity>95%85%
Reaction Time14 hours48 hours
ScalabilityHighModerate

Mechanistic Insights and Byproduct Management

The tandem reaction proceeds via concerted pericyclic transitions :

  • Cycloaddition : The boron atom in 1-aza-4-boronobutadiene polarizes the diene, enabling maleimide attack at the β-position.

  • Allylboration : AIBN-generated radicals abstract a hydrogen from the aldehyde, forming a carbonyl radical that couples with the boronate intermediate.

Common byproducts include dimeric maleimides (5–8%), removed during HPLC purification. Solvent choice (toluene) suppresses dielectric interactions that promote dimerization.

Industrial Scalability and Challenges

Scale-up to kilogram quantities requires:

  • Continuous flow reactors : To manage exothermicity during cycloaddition.

  • In-line HPLC monitoring : For real-time purity assessment.
    Challenges include boronate hydrolysis in aqueous environments, necessitating strict anhydrous conditions.

Q & A

Q. What are the foundational methodologies for synthesizing and characterizing AUH-6-96 in laboratory settings?

Methodological Answer: Synthesis of this compound should follow protocols validated for analogous compounds, prioritizing purity and reproducibility. Techniques such as nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS) are critical for structural validation. Experimental parameters (e.g., solvent systems, temperature) must be rigorously documented to ensure replicability . Initial characterization should include stability tests under varying pH, temperature, and light conditions to establish baseline properties .

Q. How can researchers design initial experiments to assess this compound's biological activity?

Methodological Answer: Use a tiered approach:

  • In vitro assays : Screen for cytotoxicity, enzyme inhibition, or receptor binding using cell lines relevant to the hypothesized mechanism.
  • Dose-response studies : Establish EC50/IC50 values with triplicate measurements to ensure statistical robustness.
  • Controls : Include positive (known inhibitors/agonists) and negative (vehicle-only) controls to validate assay conditions .

Q. What statistical frameworks are recommended for analyzing preliminary efficacy data of this compound?

Methodological Answer: Apply non-parametric tests (e.g., Mann-Whitney U) for small sample sizes or skewed distributions. For larger datasets, use ANOVA with post-hoc corrections (e.g., Tukey’s HSD). Report confidence intervals and effect sizes to contextualize clinical relevance .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound's mechanism of action across independent studies?

Methodological Answer:

  • Meta-analysis : Systematically compare experimental conditions (e.g., cell types, assay protocols) to identify confounding variables .
  • Mechanistic studies : Employ knockdown/knockout models (e.g., CRISPR-Cas9) to isolate pathways.
  • Collaborative verification : Reproduce conflicting results in a third-party lab to rule out methodological bias .

Q. What strategies optimize experimental design for studying this compound's pharmacokinetics in vivo?

Methodological Answer:

  • PICOT framework : Define Population (animal model), Intervention (dose/route), Comparison (control groups), Outcome (plasma concentration), and Timeframe .
  • Compartmental modeling : Use software like NONMEM to predict absorption/distribution dynamics.
  • Sampling frequency : Balance ethical constraints (minimizing animal use) with data resolution .

Q. How can researchers integrate multi-omics data to elucidate this compound's polypharmacology?

Methodological Answer:

  • Network pharmacology : Map transcriptomic/proteomic data onto interaction networks (e.g., STRING, KEGG) to identify hub targets.
  • Machine learning : Train models on chemical descriptors and bioactivity data to predict off-target effects.
  • Validation : Prioritize top candidates using orthogonal assays (e.g., SPR for binding affinity) .

Q. What methodologies address reproducibility challenges in this compound's synthesis and bioactivity studies?

Methodological Answer:

  • Open-science practices : Publish detailed protocols (e.g., on Protocols.io ) and raw datasets.
  • Standardized materials : Use certified reference samples for cross-lab calibration.
  • Blinded analysis : Implement blinding during data collection/interpretation to reduce observer bias .

Methodological Guidelines

  • Literature Review : Critically appraise existing studies on this compound using tools like PRISMA for systematic reviews. Highlight gaps in mechanistic clarity or translational relevance .
  • Hypothesis Testing : Formulate falsifiable hypotheses (e.g., "this compound inhibits Protein X via competitive binding") and predefine success criteria .
  • Data Transparency : Archive spectra, chromatograms, and raw experimental data in repositories like Zenodo to facilitate peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AUH-6-96
Reactant of Route 2
AUH-6-96

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